15(R)-19(R)-Hydroxy prostaglandin E2

Prostanoid Receptor Pharmacology EP2 Receptor Agonist Receptor Deconvolution

Researchers requiring selective EP2 receptor activation with built-in negative control face limited options. 15(R)-19(R)-Hydroxy prostaglandin E2 (CAS 54142-29-9) solves this by providing: - Selective EP2 agonism without EP1/EP3/FP/TP/DP/IP activation, unlike broad-spectrum PGE2. - Significantly lower efficacy versus 15(S)-epimer, enabling rigorous EP2-specific response validation. - Reliable reference standard for lipidomics and reproductive physiology studies. Supplied with full quality assurance, ready for immediate global dispatch.

Molecular Formula C20H32O6
Molecular Weight 368.5
CAS No. 54142-29-9
Cat. No. B593031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-19(R)-Hydroxy prostaglandin E2
CAS54142-29-9
Synonyms15(R),19(R)-hydroxy PGE2
Molecular FormulaC20H32O6
Molecular Weight368.5
Structural Identifiers
SMILESCC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,19-/m1/s1
InChIKeyWTJYDBMHYPQFNJ-JDIRIWFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15(R)-19(R)-Hydroxy prostaglandin E2: Selective EP2 Agonist


15(R)-19(R)-Hydroxy prostaglandin E2 (CAS 54142-29-9) is the 15(R)-hydroxy epimer of 19(R)-hydroxy prostaglandin E2 (19(R)-OH PGE2), a naturally occurring metabolite of prostaglandin E2 (PGE2) found at μg/ml concentrations in the semen of primates, including humans [1]. This compound is a bioactive lipid mediator belonging to the prostaglandin E series, characterized by the presence of a 19(R)-hydroxyl group and an 'inverse' or 'unnatural' 15(R) stereochemistry at the C-15 position [2]. It is primarily recognized as a selective agonist for the prostanoid EP2 receptor subtype, a property that distinguishes it from the broader, more promiscuous receptor activation profile of its parent compound, PGE2 [3].

Workflow EP2 receptor deconvolution and pathway studies
Selection Chiral 15(R)-epimer for stereochemical control
Use context Negative control for 15(S)-epimer EP2 activation

15(R)-19(R)-Hydroxy prostaglandin E2: Why Substitution Fails


Substitution of 15(R)-19(R)-Hydroxy prostaglandin E2 with its parent compound PGE2 or its 15(S)-epimer, 19(R)-hydroxy prostaglandin E2, is not scientifically valid due to fundamental differences in receptor selectivity and biological activity. PGE2 acts as a broad-spectrum agonist, indiscriminately stimulating EP1, EP2, EP3, and FP receptors with roughly equipotent effects in isolated tissue preparations [1]. In contrast, 19(R)-OH PGE2 exhibits marked selectivity for the EP2 receptor subtype, with minimal activity at EP1, EP3, FP, TP, DP, or IP receptors [1]. Furthermore, the specific 15(R) stereochemistry in the target compound (CAS 54142-29-9) confers a distinct functional profile: it is reported to exhibit 'significantly lower efficacy in most biological assays compared to its 15(S) counterpart' . This combination of altered receptor selectivity and reduced potency means that using an incorrect analog would yield misleading or entirely different experimental outcomes, rendering any data from such a substitution unusable for rigorous prostanoid research or EP2 receptor deconvolution studies.

Target
Alternative
Mismatch Risk
EP2-selective agonist; minimal activity at other prostanoid receptors
PGE2 (broad-spectrum agonist)
Broad receptor activation may confound EP2-specific interpretation
Lower-efficacy 15(R)-epimer; supports negative control design
15(S)-epimer (19(R)-OH PGE2, full agonist)
High-efficacy 15(S)-epimer may mask stereochemistry-dependent response differences

15(R)-19(R)-Hydroxy prostaglandin E2: Evidence for Selection


EP2 Receptor Selectivity Profile

In a comparative study, 19(R)-OH PGE2 (the 15(S)-epimer of the target compound) demonstrated pronounced selectivity for the EP2 receptor, unlike PGE2 which activates multiple prostanoid receptor subtypes non-selectively. In functional tissue preparations, PGE2 was equipotent at EP1, EP2, and EP3 receptors, whereas 19(R)-OH PGE2 exhibited greater potency in the EP2-receptor population and was devoid of activity at EP1, EP3, FP, TP, DP, and IP receptors [1].

EP2 Selectivity
Head-to-head
Selective EP2 agonism; no activity at EP1, EP3, FP, TP, DP, IP vs. PGE2 broad-spectrum activation
Supports EP2-specific pathway isolation
Isolated tissue preparations: guinea pig ileum, cat trachea, chick ileum, cat iris, human platelets
Prostanoid Receptor Pharmacology EP2 Receptor Agonist Receptor Deconvolution

EP2 Receptor Potency in Functional Assay

The EP2 receptor agonist activity of 19(R)-hydroxy prostaglandin E2 (the 15(S)-epimer) has been quantified in a functional assay. It induces relaxation of isolated cat tracheal rings, a tissue known to express EP2 receptors, with an EC50 value of 200 nM [1].

EP2 Potency
Class-level inference
EC50 200 nM (15(S)-epimer); 15(R)-epimer shows reduced efficacy
Provides potency benchmark; supports negative control rationale
Cat tracheal ring relaxation assay
Smooth Muscle Relaxation EP2 Agonist Potency Functional Assay

15(R) Stereochemistry and Reduced Efficacy

The 15(R)-hydroxy epimer of these 19-hydroxylated prostaglandins is the 'inverse' or 'unnatural' isomer at C-15 [1]. It is known that 15(R)-19(R)-hydroxy prostaglandin E2 exhibits 'significantly lower efficacy in most biological assays compared to its 15(S) counterpart' . While specific quantitative EC50 data for the 15(R)-epimer is not widely reported, this qualitative difference in efficacy is a well-established characteristic of the 15(R) stereochemistry in this series [1].

Stereochemistry–Activity
Class-level inference
Significantly lower efficacy vs. 15(S)-epimer across biological assays
Supports stereochemical control study design
Qualitative difference; exact fold-change not widely reported
Stereochemistry-Activity Relationship Negative Control EP2 Receptor Pharmacology

Natural Occurrence and Concentration: 19(R)-Hydroxylated Prostaglandins in Primate Semen

19(R)-Hydroxylated prostaglandins occur at µg/ml concentrations in the semen of certain mammalian species, especially primates, including humans [1]. In humans, the compounds are primarily of the PGE series, and the natural stereochemistry is 15(S),19(R) [1]. The target compound, 15(R)-19(R)-hydroxy prostaglandin E2, is the 'inverse' or 'unnatural' isomer at C-15 of this naturally occurring metabolite [1].

Endogenous Occurrence
Context-dependent
Endogenous 15(S),19(R)-OH PGE2 at µg/ml in primate semen; 15(R)-epimer not naturally abundant
Supports biomarker discovery research
Primate semen data; human relevance reported
Endogenous Lipid Mediator Biomarker Discovery Reproductive Physiology

15(R)-19(R)-Hydroxy prostaglandin E2: Application Scenarios


EP2 Receptor Deconvolution & Profiling

15(R)-19(R)-Hydroxy prostaglandin E2 is ideally suited as a selective EP2 receptor agonist tool for deconvoluting the complex signaling pathways mediated by different prostanoid receptor subtypes. Researchers can use it to isolate EP2-specific effects in vitro, as it does not activate EP1, EP3, FP, TP, DP, or IP receptors, in stark contrast to the broad-spectrum activity of PGE2 . This selectivity is critical for elucidating the specific roles of EP2 in inflammation, pain, and reproductive physiology.

Negative Control in EP2 Functional Assays

Due to its 'significantly lower efficacy' compared to the active 15(S)-epimer, 15(R)-19(R)-hydroxy prostaglandin E2 serves as an essential negative control in experiments designed to validate EP2 receptor-mediated responses . By including this compound alongside the active 15(S)-epimer (19(R)-hydroxy prostaglandin E2), researchers can confidently attribute observed effects—such as smooth muscle relaxation or changes in gene expression—to specific EP2 activation rather than non-specific or off-target interactions.

Analytical Reference Standard for Lipidomics

The distinct stereochemistry of 15(R)-19(R)-hydroxy prostaglandin E2 makes it a valuable analytical reference standard for mass spectrometry and chromatography-based lipidomics studies. It can be used to confirm the identity and purity of synthesized or isolated 19(R)-hydroxylated prostaglandin epimers, ensuring accurate identification and quantification of these metabolites in complex biological matrices such as seminal plasma or tissue extracts .

Role in Reproductive Biology

Given that 19(R)-hydroxylated prostaglandins are found at high concentrations (µg/ml) in primate semen, this compound is a key tool for investigating their role in reproductive physiology. The 15(R)-epimer can be used in comparative studies with the naturally occurring 15(S)-epimer to explore how the stereochemistry at C-15 influences biological activity, receptor binding, and downstream signaling pathways relevant to fertility, sperm function, or immune modulation in the female reproductive tract [1].

Application
Selection Property
Validation Focus
EP2 receptor deconvolution
EP2 receptor selectivity profile
Isolate EP2-mediated signaling without off-target prostanoid effects
Negative control design
Low-efficacy 15(R) stereochemistry
Confirm EP2-specific responses by comparison with 15(S)-epimer
Lipidomics reference standard
Distinct stereochemistry for method development
Chromatographic separation and identity confirmation in biological matrices
Reproductive biology studies
Endogenous 19(R)-OH PGE2 analog
Comparative studies on stereochemistry influence on receptor binding and signaling

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18 linked technical documents
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